molecular formula C11H21N B13810151 2-Azabicyclo(3.2.1)octane, 2-(1,1-dimethylethyl)- CAS No. 71017-52-2

2-Azabicyclo(3.2.1)octane, 2-(1,1-dimethylethyl)-

Cat. No.: B13810151
CAS No.: 71017-52-2
M. Wt: 167.29 g/mol
InChI Key: RAQRBBIUOYHIPI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo(3.2.1)octane, 2-(1,1-dimethylethyl)- typically involves intramolecular cyclization reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo(2.2.1)heptanes . Another approach involves the use of preparative high-performance liquid chromatography (HPLC) to separate isomers, followed by amide and ester reduction and alcohol methylation .

Industrial Production Methods

Industrial production of this compound often relies on flow chemistry techniques and biomass valorization. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Azabicyclo(3.2.1)octane, 2-(1,1-dimethylethyl)- apart from similar compounds is its unique structure, which combines a six-membered nitrogen heterocycle with a cyclopentane ring. This structure not only makes it a challenging scaffold to synthesize but also endows it with significant pharmacological potential .

Properties

CAS No.

71017-52-2

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

2-tert-butyl-2-azabicyclo[3.2.1]octane

InChI

InChI=1S/C11H21N/c1-11(2,3)12-7-6-9-4-5-10(12)8-9/h9-10H,4-8H2,1-3H3

InChI Key

RAQRBBIUOYHIPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCC2CCC1C2

Origin of Product

United States

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